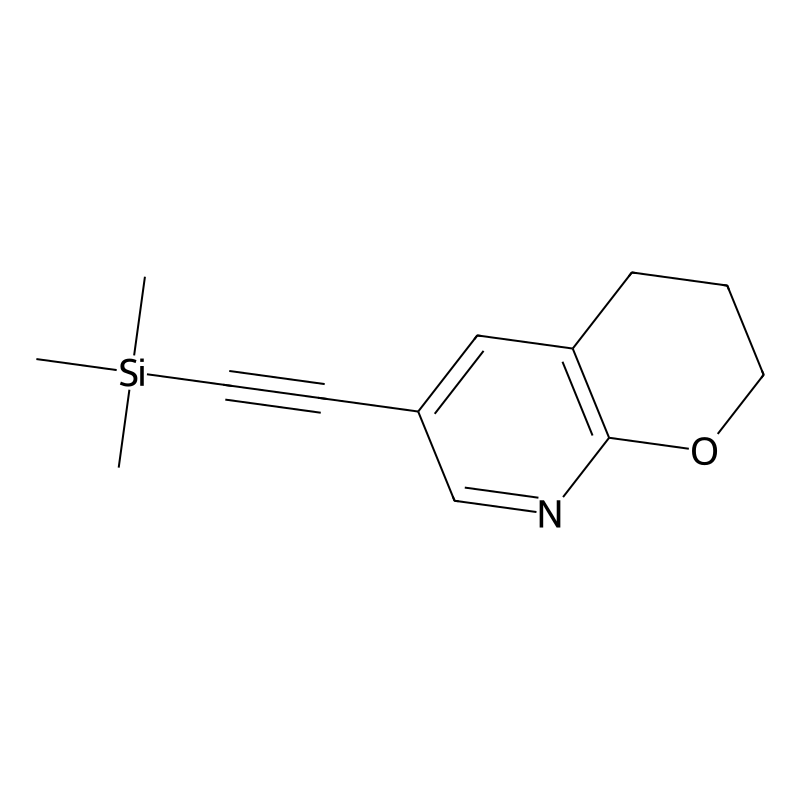6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Sensors for Nitroaromatic Explosives
Scientific Field: Chemosensors
Summary of the Application: Trimethylsilylethynyl-substituted pyrene doped materials have been studied as fluorescent sensors towards nitroaromatic compounds in solutions and vapor phase.
Methods of Application: Three prototypes of fluorescent materials for vapor sensing were prepared via electrospinning and drop-casting onto the melamine formaldehyde foam with the fluorophore as a pure solid or as a dopant in the polystyrene matrix.
Results or Outcomes: The fluorophore and solid fluorescent materials based on it have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase.
Derivatization of Non-Volatile Compounds
Scientific Field: Organic Chemistry
Summary of the Application: Trimethylsilyl groups are used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds.
Methods of Application: Chemists sometimes use a trimethylsilylating reagent to perform this derivatization.
Results or Outcomes: Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry.
Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)
Scientific Field: Polymer Chemistry
Summary of the Application: 2-Ethynylpyridine has been used to synthesize poly(2-ethynyl-N-iodopyridinium iodide).
Methods of Application: The synthesis was achieved via in-situ uncatalyzed polymerization.
Synthesis of Pyridine-Fused Siloles
Summary of the Application: The synthesis of pyridine-fused siloles under the conditions of the Sonogashira coupling reaction is described.
Methods of Application: The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of PdCl.
Sensor Application of Pyrene Derivative
Scientific Field: Sensor Technology
Summary of the Application: A sensor application of pyrene derivative 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, further abbreviated as F, toward NACs in solution and vapor phases.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is an organic compound characterized by its unique structure, which consists of a pyrano-pyridine framework with a trimethylsilyl ethynyl substituent. Its molecular formula is C₁₃H₁₇NOSi, and it has a molecular weight of approximately 231.37 g/mol . This compound is notable for its potential applications in various fields, including organic chemistry and sensor technology.
- The pyrano[2,3-b]pyridine core might contribute to interactions with biological systems due to its heterocyclic nature [].
- The trimethylsilyl group might act as a protecting group, influencing the reactivity of the molecule [].
- The ethynyl group could participate in reactions involving the triple bond.
- No safety information is currently available for this specific compound. However, as a general guideline, any new molecule should be handled with caution following standard laboratory safety protocols.
- Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling terminal alkynes with aryl halides in the presence of palladium catalysts. The trimethylsilyl group enhances the reactivity of the alkyne.
- Derivatization Reactions: The trimethylsilyl group can be used to derivatize non-volatile compounds, making them more amenable to gas chromatography and mass spectrometry analysis.
Several synthesis methods have been reported for creating 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine:
- Cyclization Reactions: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano-pyridine structure.
- Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved through silylation reactions using trimethylsilyl chloride and a suitable base.
- Sonogashira Coupling: As mentioned earlier, this method can be employed to introduce ethynyl groups into the pyridine framework effectively.
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several applications:
- Fluorescent Sensors: It has been utilized in developing fluorescent sensors for detecting nitroaromatic compounds in both solution and vapor phases.
- Organic Synthesis: The compound serves as an intermediate in synthesizing more complex organic molecules.
- Polymer Chemistry: It can be used to create functionalized polymers that possess unique optical properties.
Interaction studies involving this compound focus on its behavior in sensor applications and its interactions with various analytes. For instance, materials doped with this compound have shown high sensitivity towards nitroaromatic compounds, indicating its potential use in environmental monitoring and safety applications.
Several compounds share structural similarities with 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-Ethynylpyridine | Pyridine ring with an ethynyl group | Used in polymer synthesis |
| 6-(Phenylethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine | Pyrano-pyridine structure with phenylethynyl | Potentially different biological activity profile |
| 5-(Trimethylsilyl)furan | Furan ring with a trimethylsilyl group | Different heterocyclic framework |
The uniqueness of 6-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine lies in its specific combination of a pyrano-pyridine structure with a trimethylsilyl ethynyl substituent, which enhances its volatility and reactivity compared to similar compounds.
Core Structural Features
6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine exhibits a fused bicyclic framework comprising a pyran ring (tetrahydropyran) and a pyridine moiety. The pyran ring adopts a 3,4-dihydro configuration, while the pyridine retains aromatic stability through conjugation. A key distinguishing feature is the 6-position substituent: a trimethylsilyl (TMS)-protected ethynyl group, which enhances solubility and reactivity in organic solvents.
Key structural elements:
| Component | Role in Reactivity/Stability |
|---|---|
| Pyran-pyridine fusion | Conjugation and planarity |
| Trimethylsilyl ethynyl | Solubility and protection |
| Partial saturation (3,4-dihydro) | Steric modulation |
The TMS group is critical for stabilizing the ethynyl moiety against protic environments, enabling its use in cross-coupling reactions such as Sonogashira couplings.
Positioning in Heterocyclic Chemistry
This compound belongs to the pyrano[2,3-b]pyridine class, a subset of fused nitrogen-containing heterocycles. Such systems are distinguished by:
- Electronic properties: Partial saturation in the pyran ring reduces electron density compared to fully aromatic analogs, influencing reactivity.
- Steric effects: The 6-substituent occupies a sterically hindered position, directing regioselectivity in further functionalization.
- Functionalization potential: The ethynyl group serves as a gateway for introducing additional substituents via alkylation, cycloaddition, or click chemistry.








